
3-Acetyl-5-(chloromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5-(chloromethyl)benzaldehyde is an organic compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is a derivative of benzaldehyde, featuring both an acetyl group and a chloromethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(chloromethyl)benzaldehyde typically involves the chloromethylation of 3-acetylbenzaldehyde. This can be achieved through the reaction of 3-acetylbenzaldehyde with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to facilitate the formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-5-(chloromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-Acetyl-5-(carboxymethyl)benzoic acid.
Reduction: 3-Acetyl-5-(hydroxymethyl)benzyl alcohol.
Substitution: 3-Acetyl-5-(substituted methyl)benzaldehyde derivatives.
Scientific Research Applications
3-Acetyl-5-(chloromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Acetyl-5-(chloromethyl)benzaldehyde involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The acetyl and aldehyde groups can also participate in various chemical reactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethylbenzaldehyde: Lacks the acetyl group, making it less versatile in certain reactions.
3-Acetylbenzaldehyde: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.
5-Chloromethyl-2-hydroxybenzaldehyde: Contains a hydroxyl group, which can influence its chemical behavior and applications.
Uniqueness
3-Acetyl-5-(chloromethyl)benzaldehyde is unique due to the presence of both the acetyl and chloromethyl groups, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of organic molecules.
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
3-acetyl-5-(chloromethyl)benzaldehyde |
InChI |
InChI=1S/C10H9ClO2/c1-7(13)10-3-8(5-11)2-9(4-10)6-12/h2-4,6H,5H2,1H3 |
InChI Key |
XIDDTPNLXILZRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



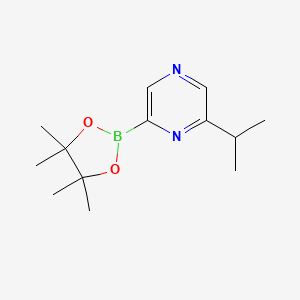
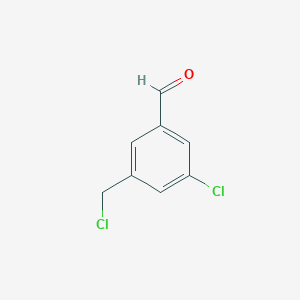
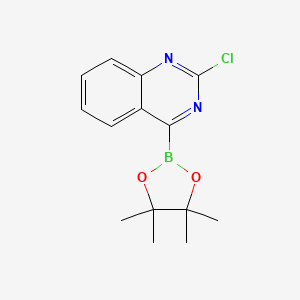
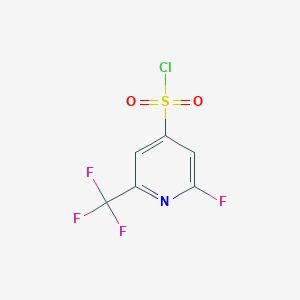
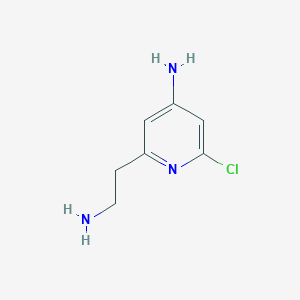
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-8a-(acetyloxymethyl)-4-formyl-8,9-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B14853565.png)
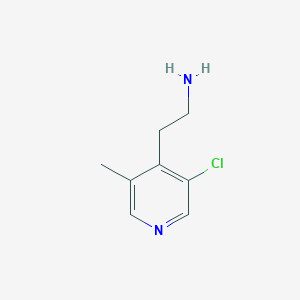

![(1R,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-1,11-dihydroxy-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14853576.png)
![Tert-butyl 2-iodo-3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridine-5-carboxylate](/img/structure/B14853584.png)



